molecular formula C18H24INO2 B2846502 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane CAS No. 635728-14-2

9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane

Cat. No.: B2846502
CAS No.: 635728-14-2
M. Wt: 413.299
InChI Key: OQRFPUIWLRKDBA-UHFFFAOYSA-N
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Description

9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4242]tetradecane is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the benzyl and iodo groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodo group.

Mechanism of Action

The mechanism of action of 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially affecting various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-11-chloro-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
  • 9-Benzyl-11-bromo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
  • 9-Benzyl-11-fluoro-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane

Uniqueness

Compared to similar compounds, 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane is unique due to the presence of the iodo group, which can undergo specific reactions not possible with other halogens. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-benzyl-2-iodo-9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24INO2/c19-16-12-17(6-8-18(9-7-17)21-10-11-22-18)20(14-16)13-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFPUIWLRKDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC(CN3CC4=CC=CC=C4)I)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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